2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a benzo[d]thiazole core, a furan ring, and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit high coumarin 7-hydroxylase activity . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics.
Mode of Action
It can be inferred from similar compounds that it may act in the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . Hydroxylation is a critical step in drug metabolism and detoxification.
Biochemical Pathways
The compound may affect the biochemical pathways related to the metabolism of certain drugs and xenobiotics. It may influence the hydroxylation process, which is a key step in the metabolic activation of various substances .
Result of Action
The compound’s action could result in the hydroxylation of certain drugs, potentially altering their pharmacological activity . This could lead to changes in the efficacy and toxicity of these drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the furan and pyridine rings through various coupling reactions. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenated intermediates and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of nitro groups would produce corresponding amines.
Scientific Research Applications
2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide: shares structural similarities with other benzo[d]thiazole derivatives, such as:
Uniqueness
The unique combination of the benzo[d]thiazole core with the furan and pyridine rings in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-ethyl-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-2-19-23-17-4-3-14(8-18(17)26-19)20(24)22-10-13-7-16(11-21-9-13)15-5-6-25-12-15/h3-9,11-12H,2,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICZNCARIDHUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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